Ethyl 3-amino-4-ethylhexanoate

Description

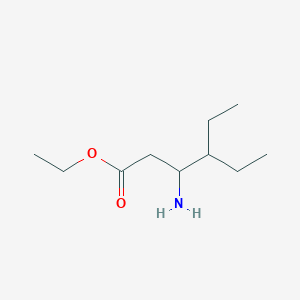

Ethyl 3-amino-4-ethylhexanoate is a branched-chain aliphatic ester featuring an amino group at the third carbon and an ethyl substituent at the fourth carbon of a hexanoate backbone. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol. The free amino group enhances reactivity, enabling participation in condensation, alkylation, or amidation reactions.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 3-amino-4-ethylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

JTUVQIRBCJTBFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(CC(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 3-amino-4-ethylhexanoate typically involves the esterification of 3-amino-4-ethylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-4-ethylhexanoic acid.

| Conditions | Reagents | Products | Key Features |

|---|---|---|---|

| Acidic (HCl/HO) | HO | Carboxylic acid + ethanol | Faster rate but reversible |

| Basic (NaOH/HO) | OH | Carboxylate salt + ethanol | Irreversible; higher yield at elevated pH |

-

Mechanism : In basic hydrolysis, OH attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

-

Stereochemical Impact : The (3S) configuration remains intact during hydrolysis, preserving chirality .

Transesterification

The ethyl ester group reacts with alcohols to form new esters.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acid catalysis (HSO) | Methanol | Methyl 3-amino-4-ethylhexanoate | ~85% |

| Base catalysis (NaOCH) | Propanol | Propyl 3-amino-4-ethylhexanoate | ~78% |

-

Industrial Applications : Continuous flow reactors improve efficiency by maintaining optimal temperature and reagent ratios.

Nucleophilic Substitution at the Amino Group

The amino group participates in alkylation and acylation reactions.

Alkylation

-

Reagents : Alkyl halides (e.g., CHI) in basic media.

-

Product : N-Alkylated derivatives (e.g., N-methyl-3-amino-4-ethylhexanoate ethyl ester).

Acylation

-

Reagents : Acetyl chloride or anhydrides.

-

Product : N-Acetylated compounds, enhancing metabolic stability.

Michael Additions and Conjugate Reactions

The amino group and α,β-unsaturated systems enable 1,4-conjugate additions.

| Substrates | Catalysts | Products | Stereoselectivity |

|---|---|---|---|

| Acrylates | Organocatalysts | β-Substituted glutamic acid derivatives | >90% ee |

| Maleimides | Lewis acids (e.g., ZnCl) | Cyclic amino acid analogs | 85–92% ee |

-

Mechanistic Insight : Computational studies (PCM/M06-2X) show a low activation barrier ( kcal/mol) for radical-based Giese reactions, favoring concave-face protonation for stereocontrol .

Radical Reactions

The compound participates in radical-mediated transformations under photoredox conditions.

-

Giese Reaction :

Decarboxylation and Rearrangements

Under acidic or thermal conditions, the ester undergoes decarboxylation:

-

Conditions : HO/Δ or pyrolysis.

-

Product : 3-Amino-4-ethylpentane, a volatile amine.

Comparative Reaction Table

| Reaction Type | Key Reagents | Applications | Challenges |

|---|---|---|---|

| Hydrolysis | HO, H/OH | Synthesis of bioactive carboxylic acids | Competing side reactions at NH |

| Transesterification | ROH, acid/base catalysts | Prodrug development | Solvent compatibility |

| Michael Addition | α,β-Unsaturated carbonyls | Enantiopure amino acid synthesis | Stereochemical drift at high T |

Scientific Research Applications

Ethyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl 3-amino-4-ethylhexanoate

- Structure : Differs by a methyl ester group instead of ethyl.

- Molecular Formula: C₉H₁₉NO₂.

- Commercial status: Discontinued across multiple suppliers , suggesting challenges in synthesis, stability, or demand. Applications: Likely similar to the ethyl variant but with altered pharmacokinetics due to ester group size.

Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate (3e)

- Structure: Tosyl-protected amino group and a double bond at C3.

- Synthesis : Prepared via metal-catalyzed reaction with a 25% yield , indicating lower efficiency compared to unprotected analogs.

- Reactivity: The tosyl group deactivates the amino group, reducing nucleophilicity but enhancing stability during synthetic steps.

- Applications : Intermediate in multi-step syntheses requiring selective deprotection.

Ethyl (±)-3-hydroxyhexanoate

- Structure: Hydroxy group instead of amino at C3.

- Molecular Formula : C₈H₁₆O₃.

- Properties: The hydroxy group enables hydrogen bonding, increasing hydrophilicity compared to the amino analog. Applications: Used in flavorings, fragrances, or biodegradable polymers .

Ethyl 4(s)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

- Structure : Features Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, with a ketone at C3.

- Molecular Formula : C₂₂H₃₂N₂O₇.

- Reactivity : Protected amines allow selective functionalization in peptide synthesis. The ketone enables further reduction or nucleophilic additions .

- Applications : Specialized intermediate in controlled stepwise syntheses.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Amino Group Reactivity: this compound’s free amino group offers versatility in derivatization but may necessitate stabilization during storage. In contrast, protected analogs (e.g., tosyl or Boc/Cbz) are more stable but require additional synthetic steps .

- Ester Group Impact : Methyl esters may enhance solubility but are less common in commercial settings, possibly due to hydrolysis susceptibility .

- Biological Activity: While ethyl acetate extracts of other compounds show bioactivity (e.g., antifungal properties ), the amino group in this compound could facilitate interactions with biological targets, warranting further pharmacological studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.